(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H71ClO4 |

|---|---|

Molecular Weight |

644.5 g/mol |

IUPAC Name |

[3-chloro-1,1,2,3,3-pentadeuterio-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35D2,36D2,37D |

InChI Key |

BLQSPZHGZHJLGB-VHIOVNQWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

what is (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

An In-Depth Technical Guide to (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5: An Essential Tool in Food Safety and Lipidomic Analysis

Introduction: Beyond a Chemical Name

This compound is a deuterated diacylglycerol derivative that, while chemically intricate, serves a critically important and highly specific role in modern analytical science.[1] It is a stable isotope-labeled (SIL) analogue of 1,2-Dioleoyl-3-chloropropanediol, a member of a class of food processing contaminants known as 3-monochloropropane-1,2-diol (3-MCPD) esters.[2][3] These contaminants can form in edible oils during high-temperature refining processes.[4][5] Given the potential health risks associated with 3-MCPD, including kidney toxicity and adverse effects on male fertility observed in animal studies, regulatory bodies and food manufacturers require precise and accurate methods for their quantification.[4][6][7] This is the primary application domain for this compound: serving as an indispensable internal standard for robust analytical quantification via mass spectrometry.[8] This guide provides a comprehensive overview of its properties, the toxicological relevance of its non-labeled counterpart, and its application in validated analytical workflows.

Physicochemical Characteristics

The specific molecular structure and isotopic labeling of this compound are fundamental to its function. The "d5" designation indicates that five hydrogen atoms on the chloropropanediol backbone have been replaced with deuterium, a stable, heavy isotope of hydrogen.[9] This mass shift is crucial for its use in mass spectrometry, allowing it to be distinguished from the native, non-labeled compound while behaving almost identically during sample extraction and ionization.

| Property | Data | Source(s) |

| Chemical Name | [3-chloro-1,1,2,3,3-pentadeuterio-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [9] |

| Synonyms | 3-Chloro-1,2-propanediol-d5 Dioleate, D5-1,2-Dioleoyl-3-chloropropanediol | [2][3] |

| CAS Number | 1246833-00-0 | [1][2][9] |

| Molecular Formula | C₃₉H₆₆D₅ClO₄ | [2][8] |

| Molecular Weight | ~644.46 g/mol | [1][8][9] |

| Appearance | Pale Yellow Oil | [2][3] |

| Purity | >95% (typically by HPLC) | [9][10] |

| Storage | -20°C or +4°C (as specified by supplier) | [1][9][10] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |

The Scientific Context: 3-MCPD Esters and Food Safety

To understand the value of the deuterated standard, one must first understand the significance of the class of compounds it helps to quantify. 3-MCPD esters are process-induced contaminants formed unintentionally when edible oils are subjected to high-temperature deodorization, a critical step in the refining process to remove unwanted tastes and odors.[4] The highest concentrations are typically found in refined palm oil, but they are present in most refined vegetable oils.[4][11]

During digestion, these esters are hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD.[7][12] This free form is the primary agent of toxicological concern. The International Agency for Research on Cancer (IARC) classifies 3-MCPD as a Group 2B agent, "possibly carcinogenic to humans," based on sufficient evidence in animals.[6][13] Regulatory bodies like the European Food Safety Authority (EFSA) have established a tolerable daily intake (TDI) for 3-MCPD, necessitating rigorous monitoring of its levels in foodstuffs, particularly in products consumed by vulnerable populations, such as infant formula.[5][14]

Workflow: Formation of 3-MCPD Esters During Oil Refining

The following diagram illustrates the chemical transformation leading to the formation of 3-MCPD esters from acylglycerols in the presence of chloride ions at high temperatures.

Caption: Formation pathway of 3-MCPD esters during high-temperature oil refining.

The Role of Deuteration in Quantitative Analysis

Direct quantification of an analyte in a complex matrix like food is fraught with challenges. Matrix components can suppress or enhance the analyte's signal in a mass spectrometer, and recovery during sample preparation is rarely 100% efficient. This is where the principle of Isotope Dilution Mass Spectrometry (IDMS) becomes essential.

Causality Behind Using a SIL Internal Standard: this compound is the ideal internal standard because:

-

Chemical Equivalence: It is chemically identical to the target analyte in terms of polarity, solubility, and reactivity. Therefore, it co-extracts, co-elutes chromatographically, and ionizes with the same efficiency as the non-labeled analyte. Any loss or matrix effect experienced by the analyte is also experienced equally by the standard.

-

Mass Differentiation: The five deuterium atoms give it a mass increase of 5 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure the signal intensity of the analyte and the internal standard simultaneously and independently.[13]

-

Self-Validating Quantification: By adding a known amount of the d5-standard to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the standard's signal is used for quantification. This ratio remains constant regardless of extraction losses or signal suppression, leading to a highly accurate and precise measurement. This is the hallmark of a self-validating system.

Experimental Protocol: Quantification of 1,2-Dioleoyl-3-chloropropanediol in Edible Oil using ID-GC-MS

This section describes a validated, step-by-step methodology for the quantification of the target analyte using its deuterated internal standard. The method is based on principles of indirect analysis, involving hydrolysis of the ester to free 3-MCPD, derivatization, and subsequent GC-MS analysis.

1. Materials and Reagents

-

Edible oil sample

-

This compound (Internal Standard Stock Solution in Toluene)

-

Sodium Methoxide in Methanol

-

Sulfuric Acid in Methanol

-

Sodium Chloride

-

Hexane (GC Grade)

-

Phenylboronic Acid (PBA) (Derivatizing Agent)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

2. Sample Preparation & Hydrolysis

-

Rationale: The ester-bound analyte must be cleaved (hydrolyzed) to its free 3-MCPD form for derivatization and GC analysis. A strong acid or base is used for this purpose.

-

Procedure:

-

Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Add 2 mL of sodium methoxide/methanol solution. Cap tightly and vortex for 1 minute.

-

Incubate at 40°C for 30 minutes to achieve transesterification.

-

Neutralize the reaction by adding 1 mL of sulfuric acid/methanol solution.

-

Add 2 mL of saturated sodium chloride solution to quench the reaction and facilitate phase separation.

-

3. Extraction

-

Rationale: The hydrolyzed 3-MCPD and 3-MCPD-d5 must be extracted from the fatty acid methyl esters (FAMEs) and other matrix components into a clean organic solvent.

-

Procedure:

-

Add 3 mL of hexane to the tube, cap, and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully discard the upper hexane layer, which contains the FAMEs.

-

Repeat the hexane wash two more times to ensure complete removal of lipid interferences.

-

Extract the remaining aqueous layer twice with 2 mL of diethyl ether. Pool the diethyl ether extracts.

-

4. Derivatization and Cleanup

-

Rationale: Free 3-MCPD is too polar and not volatile enough for GC analysis. Derivatization with Phenylboronic Acid (PBA) creates a more volatile and thermally stable derivative that is ideal for GC-MS.[15]

-

Procedure:

-

Dry the pooled ether extracts by passing them through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a PBA solution in acetone/hexane to the dry residue.

-

Cap the vial and heat at 80°C for 20 minutes to complete the derivatization.

-

Cool to room temperature. The sample is now ready for GC-MS injection.

-

5. GC-MS Analysis

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), preferably a triple quadrupole (MS/MS) for highest selectivity.

-

Column: A mid-polarity capillary column (e.g., DB-5ms).

-

MS Detection: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Create a calibration curve using standards of the non-labeled analyte spiked with a constant amount of the d5-internal standard. Plot the ratio of the analyte peak area (m/z 147) to the internal standard peak area (m/z 150) against the analyte concentration. The concentration in the unknown sample is determined from this curve using its measured peak area ratio.

Workflow: Quantitative Analysis using Isotope Dilution

The following diagram outlines the entire analytical workflow, highlighting the critical role of the deuterated internal standard.

Caption: Isotope dilution mass spectrometry workflow for 3-MCPD ester analysis.

Broader Applications and Future Directions

While its primary role is in food safety, the utility of this compound extends to other research areas:

-

Toxicological and Metabolic Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of 3-MCPD esters in animal models, helping to refine toxicological assessments.[8]

-

Lipidomics Research: As a well-characterized lipid standard, it can be incorporated into broader lipidomics workflows to ensure the quality control and accuracy of diacylglycerol measurements.

-

Method Development: It serves as a benchmark for developing new and improved analytical methods for detecting food contaminants.

Safety, Handling, and Storage

While this compound itself is typically sold in small quantities for research use, it is prudent to handle it with the same precautions as its non-labeled, toxicologically active counterpart. The parent compound, 3-MCPD, is classified as toxic if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer and damaging fertility.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood. For long-term stability, the compound should be stored at -20°C in a tightly sealed vial, protected from light.[1]

Conclusion

This compound is a highly specialized but crucial tool for ensuring the safety of the global food supply. Its role as a stable isotope-labeled internal standard enables the precise and reliable quantification of potentially harmful 3-MCPD esters, a task that would otherwise be compromised by matrix effects and sample loss. By facilitating robust, validated analytical methods, this compound provides researchers, regulatory agencies, and drug development professionals with the confidence needed to make informed decisions about food safety, toxicology, and lipid metabolism.

References

-

European Food Safety Authority. (2018, January 10). Revised safe intake for 3-MCPD in vegetable oils and food. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2024, March 4). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. Retrieved from [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal, 14(5), e04426. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). 3-MCPD and glycidyl fatty acid esters in foods. Retrieved from [Link]

-

Nutrition Connect. (n.d.). Food Safety in the Context of Limited Food Availability – Risk Assessment of 3-MCPD and Fatty Acid Esters. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac 1,2-Dioleoyl-3-chloropropanediol-d5. Retrieved from [Link]

-

Australian Government Department of Health. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]

-

Abraham, K., et al. (2011). Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. Molecular Nutrition & Food Research, 55(4), 509-521. Retrieved from [Link]

-

Owusu, D., & Ofori, H. (2023). Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. Food Science & Nutrition, 11(1), 1-11. Retrieved from [Link]

-

CRM LABSTANDARD. (n.d.). rac-1,2-Distearoyl-3-chloropropanediol-d5. Retrieved from [Link]

-

Velíšek, J., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Retrieved from [Link]

-

Lee, J., et al. (2018). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food Hygiene and Safety, 33(5), 365-372. Retrieved from [Link]

Sources

- 1. rac 1,2-Dioleoyl-3-chloropropanediol-d5, 1246833-00-0 | BroadPharm [broadpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rac 1,2-Dioleoyl-3-chloropropanediol-d5 | 1246833-00-0 [amp.chemicalbook.com]

- 4. fda.gov [fda.gov]

- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rac 1,2-Dioleoyl-3-chloropropanediol-d5 | LGC Standards [lgcstandards.com]

- 10. rac 1,2-Dioleoyl-3-chloropropanediol-d5 | LGC Standards [lgcstandards.com]

- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 12. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 15. agriculturejournals.cz [agriculturejournals.cz]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

The Gold Standard in Lipid Quantification: A Technical Guide to (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

This technical guide provides an in-depth exploration of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5, a critical tool for researchers, scientists, and drug development professionals engaged in quantitative lipid analysis. We will delve into its structural and physicochemical properties, the rationale for its use as an internal standard, and a detailed protocol for its application in the analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters in complex matrices.

Introduction: The Imperative for Precision in Lipid Analysis

The accurate quantification of lipids and their metabolites is paramount in diverse fields, from food safety analysis to clinical diagnostics and drug development. These molecules play crucial roles in cellular signaling, energy storage, and membrane structure. However, their analysis is often hampered by matrix effects, extraction inefficiencies, and ionization variability in mass spectrometry. To overcome these challenges, the use of stable isotope-labeled internal standards has become the "gold standard," ensuring the highest levels of accuracy and precision. This compound is a premier example of such a standard, designed for the robust quantification of 3-MCPD esters and related compounds.

3-MCPD esters are process-induced contaminants found in refined edible oils and fats, raising significant food safety concerns due to their potential health risks.[1][2] Accurate monitoring of these contaminants is therefore essential.

Structural Elucidation and Physicochemical Properties

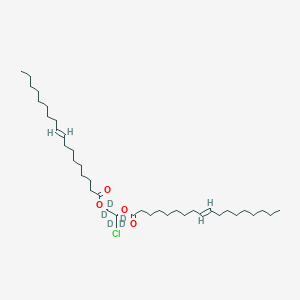

This compound is a deuterated diacylglycerol. Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, a chlorine atom at the sn-3 position, and five deuterium atoms on the chloropropanediol moiety. The designation "(Rac)" indicates that it is a racemic mixture of the R and S enantiomers at the sn-2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C39H66D5ClO4 | [3] |

| Molecular Weight | 644.46 g/mol | [3] |

| CAS Number | 1246833-00-0 | [3] |

| Appearance | Pale Yellow Oil | [3] |

| Storage | -20°C | [4] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran. | [5] |

The physicochemical properties of diacylglycerols, such as melting point and crystallinity, are influenced by their fatty acid composition and isomeric form (1,2- vs. 1,3-diacylglycerol).[6][7] While specific data for the deuterated compound is not extensively published, it is expected to have properties very similar to its non-labeled counterpart, which is crucial for its function as an internal standard.

The Rationale for Isotope Dilution Mass Spectrometry

The core value of this compound lies in its application as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is the pinnacle of quantitative analysis for several key reasons:

-

Correction for Matrix Effects: Biological and food samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the known concentration of the internal standard, these effects are effectively nullified.

-

Compensation for Sample Loss: During the multi-step process of sample preparation (extraction, cleanup, derivatization), some amount of the analyte is inevitably lost. The stable isotope-labeled internal standard is added at the very beginning of this process and is lost at the same rate as the analyte. Therefore, the analyte/internal standard ratio remains constant, ensuring that the final calculated concentration is accurate despite any procedural losses.

-

Improved Precision and Accuracy: By accounting for variations in extraction recovery, instrument response, and matrix effects, ID-MS provides significantly higher precision and accuracy compared to methods relying on external calibration.

The five deuterium atoms on the glycerol backbone of this compound provide a distinct mass shift, allowing it to be differentiated from the endogenous, non-labeled analyte by the mass spectrometer while ensuring that its chemical behavior during sample processing and chromatographic separation is virtually identical.

Experimental Protocol: Quantification of 3-MCPD Dioleoyl Ester in Edible Oil

This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantification of 1,2-Dioleoyl-3-chloropropanediol in edible oil using gas chromatography-mass spectrometry (GC-MS). This protocol is adapted from established methods for the analysis of 3-MCPD esters.[5][8]

4.1. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)

-

(Rac)-1,2-Dioleoyl-3-chloropropanediol analytical standard

-

Hexane, HPLC grade

-

Tetrahydrofuran (THF), HPLC grade

-

Methanolic sulfuric acid (1.8% v/v)

-

20% Sodium chloride solution

-

Sodium sulfate, anhydrous

-

Phenylboronic acid (PBA) derivatizing agent

-

Acetone, HPLC grade

-

GC-MS system with a suitable capillary column (e.g., VF-1ms, 30 m x 0.25 mm, 0.25 µm)

4.2. Sample Preparation and Extraction

Caption: Workflow for the analysis of 3-MCPD esters using a deuterated internal standard.

-

Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Dissolution: Add 0.5 mL of tetrahydrofuran and vortex for 20 seconds to dissolve the oil.

-

Acidic Transesterification: Add 1.8 mL of methanolic sulfuric acid solution. Vortex for another 20 seconds. Cap the tube tightly and incubate in a water bath at 40°C for 16 hours. This step cleaves the fatty acids from the glycerol backbone, releasing the free 3-MCPD and its deuterated counterpart.

-

Extraction: After incubation, add 2 mL of 20% sodium chloride solution to the tube. Extract the 3-MCPD and 3-MCPD-d5 by adding 2 mL of hexane and vortexing. Centrifuge to separate the layers and transfer the upper hexane layer to a clean tube. Repeat the extraction with another 2 mL of hexane and combine the extracts.

-

Drying and Concentration: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a suitable volume of acetone. Add the phenylboronic acid (PBA) derivatizing agent. PBA reacts with the diol group of 3-MCPD and 3-MCPD-d5 to form a stable, volatile derivative suitable for GC-MS analysis.

4.3. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

-

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Program: Start at 60°C (hold 1 min), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (hold 10 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

3-MCPD-PBA derivative: m/z 147, 196

-

3-MCPD-d5-PBA derivative: m/z 150, 201[8]

-

-

4.4. Quantification

Prepare a calibration curve using solutions of the non-labeled 1,2-Dioleoyl-3-chloropropanediol standard at various concentrations, with each calibrant containing the same fixed concentration of the this compound internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample can then be determined from this calibration curve.

Method Validation Data (Example)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.11 mg/kg |

| Limit of Quantification (LOQ) | 0.14 mg/kg |

| Recovery | 92.8% - 105.2% |

| Reproducibility (RSD) | 4.18% - 5.63% |

Data adapted from a representative method for 3-MCPD ester analysis.[5]

Synthesis Overview

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical synthesis companies. A general synthetic strategy involves:

-

Deuteration of a Glycerol Precursor: A suitable glycerol-derived starting material is subjected to deuteration to introduce the five deuterium atoms onto the backbone.

-

Esterification: The deuterated glycerol backbone is then esterified with oleic acid at the sn-1 and sn-2 positions.

-

Chlorination: The hydroxyl group at the sn-3 position is replaced with a chlorine atom.

The synthesis of deuterated fatty acids and their subsequent incorporation into complex lipids is a well-established but technically demanding process.[9]

Conclusion

This compound is an indispensable tool for any laboratory performing quantitative analysis of 3-MCPD esters and related lipids. Its use in isotope dilution mass spectrometry provides a robust and reliable method to overcome the inherent challenges of analyzing complex samples, thereby ensuring data of the highest quality and integrity. This guide has provided a comprehensive overview of its properties, the scientific principles behind its application, and a detailed experimental protocol to facilitate its successful implementation in research and routine analysis.

References

-

Šmidrkal, J., et al. (2016). Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining. Food Chemistry, 211, 1-6. [Link]

-

Gómez-Coca, R. B., et al. (2021). Changes in PAH and 3-MCPDE contents at the various stages of Camellia oleifera seed oil refining. Journal of the Science of Food and Agriculture, 101(15), 6334-6342. [Link]

-

Lee, J. G., et al. (2018). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 89-96. [Link]

-

Lo, S. K., et al. (2004). Diacylglycerol Oil—Properties, Processes and Products: A Review. Journal of the American Oil Chemists' Society, 81(4), 319-326. [Link]

-

Saberi, A. H., et al. (2011). Physicochemical Properties of Diacylglycerol. In Diacylglycerol Oil (pp. 1-15). AOCS Press. [Link]

-

Cheng, W. W., et al. (2023). Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices. Journal of Food and Drug Analysis, 31(1), 55-72. [Link]

-

Craft, B. D., et al. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent Technologies Application Note. [Link]

-

Hossain, M. A., et al. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Journal of the Bangladesh Chemical Society, 34(1), 1-10. [Link]

-

Pharmaffiliates. rac 1,2-Dioleoyl-3-chloropropanediol-d5. [Link]

-

Graziani, G., et al. (2017). Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap). Food Additives & Contaminants: Part A, 34(11), 1893-1902. [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

-

Kuhlmann, J. (2011). Determination of bound 2,3-epoxy-1-propanol (glycidol) and bound 3-chloropropane-1,2-diol (3-MCPD) in refined oils. European Journal of Lipid Science and Technology, 113(3), 335-344. [Link]

-

Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. [Link]

-

European Union Reference Laboratory for Processing Contaminants. (2014). Proficiency test on the determination of 3-MCPD esters in edible oil. [Link]

-

Wenzl, T., et al. (2013). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices. JRC Scientific and Policy Reports. [Link]

-

Wadsäter, M., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Physics: Conference Series, 1344, 012001. [Link]

-

Seefelder, W., et al. (2008). Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD. Food Additives and Contaminants, 25(4), 391-400. [Link]

-

Horii, S., et al. (2007). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Food Control, 18(1), 81-90. [Link]

-

Lee, B. M., et al. (2017). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Toxicological Research, 33(3), 235-241. [Link]

-

European Food Safety Authority. (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal, 14(5), e04426. [Link]

-

Hori, K., et al. (2012). Determination of 3-MCPD fatty acid esters in infant formula and edible oils. Journal of Oleo Science, 61(1), 1-8. [Link]

-

Restek Corporation. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]

-

FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. [Link]

-

Chen, Y. C., et al. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Journal of Food and Drug Analysis, 29(1), 163-174. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Documents download module [ec.europa.eu]

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5: A Technical Guide for Researchers in Contaminant Analysis and Drug Development

Introduction

In the landscape of analytical chemistry and safety testing, particularly within the food industry and pharmaceutical development, the demand for precision and accuracy is paramount. This guide provides an in-depth technical overview of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5, a deuterated internal standard crucial for the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are process-induced contaminants that can form in refined edible oils and fats during high-temperature processing.[1][2] Due to the classification of free 3-MCPD as a possible human carcinogen, regulatory bodies worldwide have set stringent maximum levels for these contaminants in various food products, including infant formula.[2][3]

This compound serves as an indispensable tool for analytical scientists, enabling the accurate quantification of 3-MCPD esters through isotope dilution mass spectrometry. Its chemical structure, featuring two oleic acid chains and a deuterated chloropropanediol backbone, closely mimics the native analytes, ensuring it behaves similarly during sample preparation and analysis.[4][5] This guide will delve into the core properties of this internal standard, the scientific principles behind its application, detailed analytical workflows, and its broader implications in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct handling, storage, and application. This compound is a diacylglycerol comprised of two oleic acid unsaturated fatty acid tails and an isotopically labeled 1-chloropropane with a terminal chloride group.[4]

| Property | Value | Source |

| Chemical Name | [3-chloro-1,1,2,3,3-pentadeuterio-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [6][7] |

| Synonyms | (9Z)-9-Octadecenoic Acid 1,1'-[1-(Chloromethyl)-1,2-ethanediyl-d5] Ester; Oleic Acid (Chloromethyl)ethylene-d5 Ester; 3-Chloro-1,2-propanediol-d5 Dioleate | [8] |

| CAS Number | 1246833-00-0 | [4][6] |

| Molecular Formula | C₃₉H₆₆D₅ClO₄ | [8] |

| Molecular Weight | 644.46 g/mol | [6][8] |

| Appearance | Pale Yellow Oil | [8][9] |

| Purity | >95% (typically analyzed by HPLC) | [6][7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [9] |

| Storage Conditions | 2-8°C Refrigerator | [8] |

The Critical Role of Stable Isotope Labeled Internal Standards in Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[4] This is due to its ability to compensate for variations that can occur during sample preparation, chromatography, and ionization.[1][10]

Mitigating Matrix Effects

Complex matrices, such as those found in food and biological samples, can significantly impact the accuracy of mass spectrometric analysis through a phenomenon known as the "matrix effect".[11] Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][11] A SIL-IS, like this compound, co-elutes with the analyte of interest and experiences the same matrix effects.[12][13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations are effectively normalized, leading to more accurate and reliable results.[4][10]

Correcting for Sample Preparation Variability

Analytical methods for 3-MCPD esters often involve multiple sample preparation steps, including extraction, hydrolysis (or transesterification), and derivatization.[2][14] Each of these steps can introduce variability and potential loss of the analyte. Since the SIL-IS is added at the beginning of the sample preparation process and has nearly identical chemical and physical properties to the analyte, it will be affected in the same way.[12][15] This allows the SIL-IS to accurately correct for any losses or inconsistencies during sample workup.

Analytical Methodologies for 3-MCPD Ester Quantification

Several official methods exist for the determination of 3-MCPD and glycidyl esters in edible oils and fats, with the most common being those developed by the American Oil Chemists' Society (AOCS).[16] this compound is a suitable internal standard for these methods.

AOCS Official Method Cd 29c-13: A Widely Used Protocol

This method is favored in many laboratories due to its relatively short analysis time. It involves a rapid alkaline-catalyzed transesterification at room temperature.[9]

Step-by-Step Protocol (based on AOCS Cd 29c-13 principles):

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil or fat sample into a centrifuge tube.

-

Add a known amount of this compound solution as the internal standard.[3]

-

-

Transesterification (Assay A - for 3-MCPD and Glycidol):

-

Add a solution of sodium hydroxide in methanol and vortex for a specific, precisely controlled time (e.g., 3.5-5.5 minutes).[9]

-

Stop the reaction by adding an acidic salt solution (e.g., sodium chloride in sulfuric acid).

-

-

Transesterification (Assay B - for 3-MCPD only):

-

Follow the same procedure as Assay A, but use a different stopping reagent that does not convert glycidol to 3-MCPD.

-

-

Derivatization:

-

Extraction:

-

Extract the derivatized compounds into an organic solvent (e.g., hexane).

-

-

GC-MS/MS Analysis:

-

Inject the extract into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

-

The separation is typically performed on a polar capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][17]

-

Data Analysis:

The concentration of 3-MCPD esters is calculated based on the ratio of the peak area of the derivatized 3-MCPD to the peak area of the derivatized deuterated internal standard. The glycidyl ester content is determined by the difference between the results of Assay A and Assay B.[9]

AOCS Official Method Cd 29b-13: The "3-in-1" Method

This method allows for the parallel determination of 2-MCPD, 3-MCPD, and glycidol.[16][18] It involves a slower alkaline-catalyzed transesterification at a controlled low temperature.[9]

Key Differences from AOCS Cd 29c-13:

-

Transesterification: The reaction is carried out at a lower temperature (e.g., -22°C to -25°C) for a longer duration (e.g., 16 hours).[9]

-

Glycidol Conversion: After stopping the initial reaction, glycidol is converted to a more stable brominated derivative (3-MBPD) for analysis.

Applications in Research and Drug Development

The primary application of this compound is in the food safety sector for the routine monitoring of 3-MCPD esters in a wide range of products, including:

-

Refined vegetable oils and fats[2]

-

Margarine and spreads

-

Bakery products

-

Processed snacks

In the context of drug development, while direct applications are less common, the principles of using stable isotope-labeled standards are fundamental in pharmacokinetic and metabolism studies.[15][22] The use of deuterated compounds can help in understanding the metabolic fate of drug candidates.[23]

Conclusion

This compound is a vital tool for ensuring the safety and quality of food products. Its role as a stable isotope-labeled internal standard is critical for achieving accurate and reliable quantification of 3-MCPD esters, which are significant process contaminants. The methodologies outlined in this guide, particularly those based on official AOCS methods, provide a robust framework for the analysis of these compounds. As regulatory scrutiny of food contaminants continues to increase, the importance of high-quality analytical standards like this compound will only grow, enabling researchers and quality control professionals to meet the challenges of modern analytical science.

References

-

Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Agilent Technologies. (2014). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Retrieved from [Link]

-

AOCS. (n.d.). 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS. Retrieved from [Link]

-

Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

-

Scribd. (n.d.). AOCS Official Method CD 29b-13. Retrieved from [Link]

-

Agilent Technologies. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac 1,2-Dioleoyl-3-chloropropanediol-d5. Retrieved from [Link]

-

Kuhlmann, J. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PLoS ONE, 14(7), e0210398. [Link]

-

Shimadzu. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. Retrieved from [Link]

-

FEDIOL. (2019). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. Retrieved from [Link]

- Muhammad, H., Sim, B. I., Beng, Y. C., & Tan, C. P. (2015).

- Al-Dalali, S., Al-Khatib, H., & Al-Kadamany, E. (2021). Determination of 3-MCPD in Some Edible Oils using GC-MS/MS. Jordan Journal of Chemistry, 16(1).

-

RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

-

FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. Retrieved from [Link]

-

Axel Semrau. (n.d.). Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Retrieved from [Link]

-

Waters. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

-

Becalski, A., Feng, S., Lau, B. P. Y., & Zhao, X. (2017). Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap). Food Additives & Contaminants: Part A, 34(10), 1724–1734. [Link]

-

Shimadzu. (n.d.). Analysis of 3-monochloropropanediol, 3-MCPD fatty acid ester and Glycidyl Ester in Infant Formula based on AOAC Official Methods 2018.12. Retrieved from [Link]

-

MacMahon, S., Begley, T. H., & Diachenko, G. W. (2017). Occurrence of 3-monochloropropanediol Esters and Glycidyl Esters in Commercial Infant Formulas in the United States. Journal of agricultural and food chemistry, 65(8), 1736–1743. [Link]

-

Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

-

Analytical Chemical Products. (n.d.). rac 1,2-Dioleoyl-3-chloropropanediol. Retrieved from [Link]

-

ResearchGate. (2017). Occurrence of 3-monochloropropanediol esters and glycidyl esters in commercial infant formulas in the United States. Retrieved from [Link]

-

Dubois, M., Empl, A. M., Jaudzems, G., Basle, Q., & Konings, E. (2019). Determination of 2- and 3-MCPD as well as 2- and 3-MCPD Esters and Glycidyl Esters (GE) in Infant and Adult/Pediatric Nutritional Formula by Gas Chromatography Coupled to Mass Spectrometry Method, First Action 2018.03. Journal of AOAC International, 102(3), 903–914. [Link]

-

Wadsäter, M., Woinaroschy, K., & Schweins, R. (2019). Synthesis of novel deuterated lipids and surfactants. Retrieved from [Link]

-

Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, X. (2023). Changes in PAH and 3-MCPDE contents at the various stages of Camellia oleifera seed oil refining. Food Chemistry, 404, 134637. [Link]

-

Šmidrkal, J., Ilko, V., Filip, V., Doležal, M., & Velíšek, J. (2016). Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining. Food chemistry, 211, 1–6. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. gcms.cz [gcms.cz]

- 3. shimadzu.com [shimadzu.com]

- 4. benchchem.com [benchchem.com]

- 5. rac 1,2-Dioleoyl-3-chloropropanediol-d5, 1246833-00-0 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 9. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. waters.com [waters.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS [library.aocs.org]

- 17. Restek - Artikel [de.restek.com]

- 18. scribd.com [scribd.com]

- 19. agilent.com [agilent.com]

- 20. Occurrence of 3-monochloropropanediol esters and glycidyl esters in commercial infant formulas in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. medchemexpress.com [medchemexpress.com]

Synthesis of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5. This isotopically labeled internal standard is critical for the accurate quantification of the food processing contaminant 3-monochloropropane-1,2-diol (3-MCPD) and its esters in various matrices. This document details a strategic synthetic pathway, encompassing the preparation of the deuterated backbone, esterification with oleic acid, and subsequent purification and characterization of the final product. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for the laboratory-scale synthesis of this essential analytical standard.

Introduction: The Critical Role of an Internal Standard

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are recognized as significant food processing contaminants, often formed during the refining of edible oils and fats at high temperatures.[1][2] Given their potential health risks, regulatory bodies worldwide have established maximum permissible levels in food products. Accurate and reliable quantification of these compounds is therefore paramount for food safety and quality control.

The gold standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard.[3][4] this compound serves this purpose exceptionally well. Its chemical structure is identical to the native analyte, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. This co-eluting internal standard experiences similar extraction efficiencies and ionization responses as the analyte of interest, thereby correcting for variations in sample preparation and instrument performance and leading to highly accurate and precise measurements.[5]

This guide delineates a logical and efficient synthetic strategy for the preparation of this compound, empowering research and quality control laboratories to produce this vital analytical tool in-house.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively approached through a convergent synthesis. This strategy involves the independent synthesis of two key precursors: the deuterated backbone, 3-chloropropanediol-d5, and an activated form of oleic acid. These precursors are then coupled in a final esterification step to yield the target molecule.

The overall synthetic pathway can be visualized as follows:

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of quantitative bioanalysis, particularly in mass spectrometry, the integrity of your results is fundamentally tethered to the quality of your reference standards. Deuterated internal standards, such as (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5, are indispensable tools for achieving accuracy and precision.[1][2] However, the vial containing the standard is only as reliable as the data that certifies its contents. This guide provides an in-depth walkthrough of a Certificate of Analysis (CoA) for this specific deuterated lipid. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of specifications. It delves into the causality behind the analytical tests, explains how to interpret the data presented, and offers field-proven insights into the practical application and handling of this critical reagent. Our objective is to empower you, the researcher, to critically evaluate, qualify, and confidently utilize this internal standard, thereby ensuring the robustness and defensibility of your scientific findings.

Introduction: The Foundational Role of a Certified Internal Standard

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[3] Stable Isotope-Labeled (SIL) internal standards (IS) are the gold standard for mitigating these issues.[2] A SIL-IS, such as this compound, is chemically identical to the analyte of interest—(Rac)-1,2-Dioleoyl-3-chloropropanediol—but has a distinct mass due to the incorporation of five deuterium atoms.[1]

This mass shift allows the IS to be distinguished from the analyte by the mass spectrometer, while its identical chemical structure ensures it co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement.[4] By adding a known quantity of the IS to every sample, calibration standard, and quality control sample at the beginning of the workflow, any subsequent analyte loss or signal variation can be normalized.[3]

The molecule is a deuterated analog of a 3-monochloropropane diol (3-MCPD) ester. 3-MCPD esters are recognized as food processing contaminants, and their analysis is a matter of significant food safety and public health concern.[5][6] Accurate quantification is therefore paramount. This guide will dissect the CoA, the document that underpins the reliability of this essential analytical standard.

Section 1: Decoding the Certificate of Analysis

A Certificate of Analysis is more than a data sheet; it is a declaration of quality. It provides a comprehensive summary of the tests performed on a specific lot of material to confirm its identity, purity, and concentration. Let's examine the components of a typical CoA for this compound.

Header and General Information

This section provides fundamental identifying information.

| Parameter | Example Value | Significance for the Researcher |

| Product Name | This compound | Ensures you have the correct compound. The "(Rac)" indicates a racemic mixture, and "-d5" specifies the deuteration level. |

| CAS Number | 1246833-00-0 | The unique Chemical Abstracts Service registry number for this specific deuterated molecule.[7] Essential for regulatory submissions and literature searches. |

| Lot Number | XXXX-YY-ZZ | A unique identifier for the specific batch of material. All test results on the CoA are tied to this lot. Crucial for traceability under Good Laboratory Practices (GLP).[8] |

| Molecular Formula | C₃₉H₆₆D₅ClO₄ | Confirms the elemental composition, including the five deuterium (D) atoms.[9] |

| Molecular Weight | 644.46 g/mol | The calculated molecular weight based on the formula.[9] Used for preparing solutions of known molarity. |

| Storage Conditions | -20°C, under inert gas | Critical for maintaining stability. The dioleoyl chains are unsaturated and prone to oxidation. Inert gas (e.g., argon or nitrogen) displaces oxygen. |

Analytical Data: The Core of Quality

This section quantifies the critical quality attributes of the standard. The data presented here should be a validation of the product's fitness for its intended purpose.

| Analytical Test | Specification | Example Result | Interpretation and Scientific Rationale |

| Chemical Purity (HPLC) | ≥95% | 98.5% | Why: Determines the percentage of the desired compound relative to any chemical impurities. How: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) separates the main compound from impurities. The peak area percentage reflects the purity. A high value ensures that you are not introducing significant interfering compounds.[9] |

| Identity (¹H NMR) | Conforms to Structure | Conforms | Why: Confirms the chemical structure. How: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule, showing the chemical environment of hydrogen atoms. The spectrum should be consistent with the expected structure of 1,2-dioleoyl-3-chloropropanediol. |

| Identity (Mass Spec) | Conforms to MW | Conforms | Why: Confirms the molecular weight of the molecule. How: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which should match the theoretical exact mass of the deuterated molecule, confirming both the elemental composition and the presence of the deuterium label.[10] |

| Isotopic Purity (MS) | ≥98% | 99.1% | Why: This is arguably the most critical parameter for a deuterated standard. It measures the percentage of the molecules that are fully deuterated (d5) versus those with fewer deuterium atoms (d0 to d4).[11] How: Mass spectrometry is used to measure the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, and d5 versions of the molecule. High isotopic purity is essential to prevent "crosstalk," where the signal from the undeuterated (d0) impurity in the internal standard contributes to the analyte signal, leading to inaccurate quantification.[12] |

| Isotopic Enrichment | ≥99 atom % D | 99.5 atom % D | Why: A related but distinct metric from Isotopic Purity. It represents the percentage of deuterium at the labeled positions. How: This is often calculated from the same mass spectrometry data used for isotopic purity.[10] It provides another layer of confidence in the quality of the labeling. |

Section 2: Key Methodologies and Workflows

Understanding how the CoA data is generated is key to trusting it. Below are generalized protocols for the pivotal experiments used to certify a deuterated standard.

Workflow 1: Qualifying a New Lot of Internal Standard

This workflow illustrates the logical process a lab should follow upon receiving a new vial of the standard, using the CoA as the primary guide.

Caption: Workflow for verifying and accepting a new internal standard lot.

Protocol 2.1: Isotopic Purity Assessment by HRMS

-

Sample Preparation: Prepare a dilute solution of the deuterated standard in an appropriate solvent (e.g., methanol/chloroform).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.

-

Data Acquisition: Infuse the sample directly or use LC separation. Acquire a full scan mass spectrum in the region of the expected molecular ion.

-

Data Analysis: a. Identify the monoisotopic peak for the unlabeled compound (d0). b. Identify the corresponding peaks for the d1, d2, d3, d4, and the target d5 isotopologues. c. Integrate the peak area or intensity for each isotopologue. d. Calculate Isotopic Purity using the formula: Isotopic Purity (%) = [Intensity(d5) / (Intensity(d0)+...+Intensity(d5))] x 100

-

Acceptance: The calculated isotopic purity must meet the specification (e.g., ≥98%).[11][13]

Diagram: Visualizing Isotopic Purity

This diagram illustrates the expected mass spectrum for a high-purity d5 standard versus a low-purity one.

Caption: Comparison of mass spectra for high vs. low isotopic purity.

Section 3: Practical Application and Self-Validating Systems

A robust CoA is the first step in a self-validating system. The trustworthiness of the standard is built upon the orthogonality of the analytical techniques used.[8][14]

-

Chromatography (HPLC) establishes purity from other chemical entities.

-

Spectroscopy (NMR) confirms the fundamental structure .

-

Mass Spectrometry (MS) confirms the molecular weight and, crucially, the isotopic integrity .

When these independent methods all provide conforming results, it builds a powerful, self-validating case for the quality of the standard.

Best Practices for Handling and Use:

-

Solution Preparation: Always follow Good Laboratory Practices.[8][15] Use calibrated pipettes and volumetric flasks. Record all details in a laboratory notebook. The supplier may provide an "Exact Weight" option, where the vial contains a precise mass of the material, simplifying stock solution preparation.[9]

-

Spiking: The internal standard should be added to samples as early as possible in the sample preparation workflow to account for analyte loss during extraction.[3]

-

Storage: Store stock solutions at the recommended temperature (-20°C or lower) in tightly sealed vials to prevent solvent evaporation and compound degradation.

-

Verification: Do not rely solely on the supplier's CoA. It is best practice to perform a simple in-house verification, such as an LC-MS injection, to confirm the identity and absence of gross contamination upon receiving a new lot.

Conclusion

The Certificate of Analysis for this compound is not merely a procedural document; it is the cornerstone of data integrity for any assay using this internal standard. As scientists and researchers, our ability to produce reliable, reproducible, and defensible data is paramount. This requires not only performing experiments correctly but also critically evaluating the tools we use. By understanding the scientific principles behind each specification on the CoA, from chemical purity by HPLC to isotopic purity by mass spectrometry, you are empowered to make informed decisions about the quality of your standards. This critical oversight ensures that your internal standard is a stable anchor for your analysis, not a source of hidden variability.

References

-

GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Retrieved from [Link]

-

Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

SGS. (n.d.). Analysis of 3-MCPD in Foods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Nwosu, A. C., & Omeje, C. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah, 6(7), 241-249.

- Chen, Y. J., et al. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Journal of Food and Drug Analysis, 27(2), 521-532.

- Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(35), 4341-4349.

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

- Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.

-

ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Lumiform. (2024). Good Laboratory Practices (GLP): A Comprehensive Guide. Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac 1,2-Dioleoyl-3-chloropropanediol-d5. Retrieved from [Link]

-

Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

Wikipedia. (n.d.). Good laboratory practice. Retrieved from [Link]

-

Pharma Beginners. (2020). Good Laboratory Practices (GLP) - SOP & Guideline. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 6. Analysis of 3-MCPD in Foods | SGS [sgs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Good Laboratory Practices (GLP): A Comprehensive Guide [lumiformapp.com]

- 9. rac 1,2-Dioleoyl-3-chloropropanediol-d5 | LGC Standards [lgcstandards.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 15. pharmabeginers.com [pharmabeginers.com]

A Technical Guide to the Purity Assessment of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Quantitative Analysis

In the landscape of bioanalysis and drug development, the accuracy of quantitative data is not merely a goal; it is the bedrock upon which safety, efficacy, and regulatory decisions are built. Stable isotope-labeled (SIL) internal standards (IS) are the cornerstone of modern quantitative mass spectrometry, designed to mimic the analytical behavior of the target analyte and correct for variability during sample preparation and analysis.[1][2][3] The compound (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is a critical SIL-IS, particularly in food safety and toxicological studies for the analysis of 3-MCPD esters, which are processing-induced contaminants.[4][5][6]

However, the foundational assumption that an internal standard is a perfect surrogate for the analyte holds true only if the standard itself is of unimpeachable quality. An impure standard does not simply introduce error; it systematically undermines the validity of an entire study. This guide provides a comprehensive framework for the rigorous, multi-faceted evaluation of this compound purity, moving beyond a simple percentage on a certificate of analysis to a deep, mechanistic understanding of what constitutes a truly qualified internal standard.

Deconstructing Purity: A Multi-Modal Definition

The term "purity" for a stable isotope-labeled internal standard is not monolithic. It is a composite of several distinct, quantifiable attributes, each of which must be independently verified. The failure to assess any one of these attributes represents a potential vector for catastrophic analytical error.

-

Chemical Purity : The absence of any chemical entity other than the target molecule. These can be organic impurities from synthesis (e.g., starting materials, by-products) or degradation products.[7]

-

Isotopic Purity (or Isotopic Enrichment) : The percentage of the internal standard molecules that contain the specified number of deuterium atoms (in this case, five). The presence of unlabeled (d0) analogue is a primary concern.

-

Structural & Isomeric Purity : Confirmation that the dioleoyl chains are in the correct (1,2) positions on the glycerol backbone, as opposed to the 1,3-isomer. As a racemic standard, a 1:1 ratio of R and S enantiomers is expected, though this is rarely a critical attribute for its function as an IS.

-

Cross-Contamination : The presence of the analyte (unlabeled compound) as an impurity in the internal standard material, or vice-versa.[2][8]

The following workflow provides a self-validating system for assessing these critical purity attributes.

Caption: Overall workflow for the comprehensive purity assessment of a new internal standard lot.

The Analytical Gauntlet: Methodologies and Rationale

A single analytical technique is insufficient to declare an internal standard "pure." A multi-pronged, orthogonal approach is required, where each technique provides a different and complementary piece of the purity puzzle.

Identity and Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

Causality: Before assessing purity, one must unequivocally confirm identity. HRMS provides a high-accuracy mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula. This initial step prevents the costly error of performing a full purity workup on the wrong compound.

Protocol: HRMS by Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation : Prepare a 1 µg/mL solution of the standard in a suitable solvent (e.g., Methanol:Chloroform 1:1 v/v).

-

Infusion : Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters :

-

Ionization Mode: Positive

-

Mass Range: 100-1000 m/z

-

Acquisition Mode: TOF-MS (high resolution)

-

Expected Ion: The primary adduct should be confirmed (e.g., [M+NH₄]⁺ or [M+Na]⁺). For C₃₉H₆₆D₅ClO₄, the exact mass of the neutral molecule is 643.5355 Da.

-

-

Data Analysis : Compare the measured mass of the most abundant isotopologue peak to the theoretical exact mass. The mass error should be within the instrument's specified tolerance (e.g., < 5 ppm).

Chemical Purity: Chromatography

Causality: Chromatographic methods separate the main compound from impurities that differ in physicochemical properties like polarity or volatility. Since this compound lacks a strong chromophore, universal detectors are superior to UV.

Protocol: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

-

System : An HPLC system coupled to a CAD detector.

-

Column : A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is suitable for resolving lipids.

-

Mobile Phase : A gradient elution is necessary.

-

Mobile Phase A: Acetonitrile/Water (95:5) with 0.1% Formic Acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% Formic Acid

-

-

Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL of a 1 mg/mL solution.

-

Data Analysis : Integrate all observed peaks. Chemical purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. This method effectively detects less volatile organic impurities.[7]

Isotopic Purity & Cross-Contamination: Tandem Mass Spectrometry (MS/MS)

Causality: This is arguably the most critical test for a SIL-IS. It answers two questions: 1) What is the isotopic enrichment (how much d5 is present vs. d0-d4)? and 2) Is there any unlabeled analyte (d0) present at a level that could interfere with the assay?[8] Regulatory guidelines are strict about this "cross-talk."[2][9]

Protocol: LC-MS/MS Selected Reaction Monitoring (SRM)

-

System : A triple quadrupole mass spectrometer coupled to an LC system.

-

Chromatography : Use the same LC method as described in 3.2 to ensure chromatographic separation from any potential isomers.

-

MS/MS Optimization :

-

Infuse the standard to find the optimal precursor ion (e.g., [M+NH₄]⁺ at m/z 666.6 for the d5 species).

-

Perform a product ion scan to identify a stable, high-intensity fragment ion. For di-oleoyl glycerols, a characteristic loss of one oleoyl chain is common.

-

-

SRM Transitions : Monitor the transitions for both the internal standard and the unlabeled analyte.

-

IS (d5) : e.g., m/z 666.6 -> [fragment ion]

-

Analyte (d0) : e.g., m/z 661.6 -> [same fragment ion]

-

-

Analysis :

-

Inject a high-concentration solution of the IS (e.g., 1 µg/mL) and analyze the response in the analyte (d0) SRM channel.

-

The response from the d0 isotopologue in the IS solution should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) of the intended bioanalytical method. The contribution to the IS channel from the analyte should be no more than 5% of the IS response.[2][9]

-

-

Isotopic Enrichment Calculation : Acquire a full scan spectrum of the precursor ion region. Calculate the enrichment by summing the intensities of all relevant isotopologue peaks (d0 to d5+) and expressing the d5 peak as a percentage of the total.

| Parameter | Technique | Primary Objective | Typical Acceptance Criteria |

| Identity | HRMS | Confirm Elemental Formula | Mass error < 5 ppm |

| Chemical Purity | HPLC-CAD / GC-FID | Quantify non-isotopic impurities | > 95%[10][11] |

| Isotopic Enrichment | LC-MS | Determine % of d5 species | > 98% |

| Analyte Cross-Talk | LC-MS/MS | Measure d0 impurity in IS | Response < 20% of LLOQ[9] |

| Structural Purity | ¹H / ¹³C NMR | Confirm structure, rule out isomers | Spectrum consistent with structure |

Table 1: Summary of key purity assessments and typical acceptance criteria based on regulatory expectations.[12][13]

Absolute Purity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is a primary quantitative method (qNMR) that can determine the "absolute" purity (mass fraction) of a compound without needing a specific reference standard of the same compound.[14] It is also the gold standard for structural elucidation, confirming the connectivity of atoms and identifying positional isomers that may be difficult to separate chromatographically.[15][16]

Protocol: Quantitative ¹H NMR (qHNMR)

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the internal standard and a certified, high-purity qNMR standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

-

Acquisition :

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Ensure quantitative acquisition parameters are used: long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.

-

-

Data Analysis :

-

Select well-resolved, non-overlapping signals for both the internal standard and the qNMR reference standard. For the IS, the olefinic protons of the oleoyl chains are often suitable.

-

Carefully integrate the selected signals.

-

Calculate the absolute purity using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the qNMR standard.

-

-

Structural Analysis : Acquire standard ¹H and ¹³C spectra. The chemical shifts and coupling patterns must be consistent with the proposed 1,2-Dioleoyl-3-chloropropanediol-d5 structure. The absence of signals corresponding to a symmetrical 1,3-isomer provides evidence of isomeric purity.

Synthesis of Impurities: A Mechanistic Viewpoint

Understanding potential impurities requires understanding the synthesis. A likely route involves the acylation of deuterated 3-chloro-1,2-propanediol-d5 with oleoyl chloride.

Caption: Potential sources of chemical and isotopic impurities during synthesis and storage.

-

d0 Contamination : Arises from non-deuterated 3-chloropropane-1,2-diol present in the starting material. This is the most detrimental impurity for its function as an IS.

-

Positional Isomers : Acyl migration can occur, especially under non-optimized reaction conditions, leading to the formation of the 1,3-dioleoyl isomer.[17]

-

By-products : Incomplete acylation can leave mono-oleoyl species, and residual oleic acid or oleoyl chloride may remain if purification is inadequate.[7]

-

Degradation : As an ester, the compound is susceptible to hydrolysis back to glycerol and oleic acid if exposed to moisture. The double bonds in the oleoyl chains are prone to oxidation.

Conclusion: Establishing a Self-Validating System of Trust

The qualification of this compound as an internal standard is not a single measurement but a comprehensive dossier of evidence. By employing an orthogonal suite of analytical techniques—HRMS for identity, chromatography for chemical purity, tandem MS for isotopic fidelity, and qNMR for absolute purity and structural verification—a self-validating system is created. Each result corroborates the others, building a robust and trustworthy profile of the standard. For scientists in regulated environments, this level of rigor is not optional; it is a prerequisite for generating data that is accurate, reproducible, and defensible.

References

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. PubMed. [Link]

-

Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]

-

Isotopic Dilution Method. Scribd. [Link]

-

NMR detection of lipid domains. PubMed. [Link]

-

Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. PubMed Central (PMC). [Link]

-

Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards/Dr. Ehrenstorfer. [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed Central (PMC). [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

Determination of Stable Hydrogen Isotopic Composition and Isotope Enrichment Factor at Low Hydrogen Concentration. ACS Publications. [Link]

-

¹H-NMR spectra for non-deuterated and matchout-deuterated cholesterol. ResearchGate. [Link]

-

Detection and quantification of asymmetric lipid vesicle fusion using deuterium NMR. PubMed. [Link]

-

isotope-labeled internal standards: Topics by Science.gov. Science.gov. [Link]

-